Tariquidar dihydrochloride is a synthetic compound primarily recognized for its role as a potent inhibitor of P-glycoprotein, a key player in multidrug resistance in cancer therapy. Its chemical formula is , with a molecular weight of approximately 719.66 g/mol. Tariquidar is classified as a third-generation P-glycoprotein inhibitor, distinguishing itself from earlier generations by its high specificity and potency, particularly in reversing drug resistance in various cancer cell lines.
Tariquidar dihydrochloride was developed as part of efforts to enhance the efficacy of chemotherapeutic agents by overcoming the efflux mechanisms that cancer cells employ to resist treatment. It is classified under the category of multidrug resistance modulators and is specifically targeted toward inhibiting the function of the ATP-binding cassette transporter family, particularly P-glycoprotein and breast cancer resistance protein.
The synthesis of tariquidar involves several key steps, often utilizing intermediates derived from commercially available compounds. A notable synthetic route includes:
The molecular structure of tariquidar features several distinct functional groups that contribute to its pharmacological activity. The compound contains:
The InChI Key for tariquidar dihydrochloride is ZJCJRGRTDKIFJJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Tariquidar dihydrochloride participates in several chemical reactions relevant to its function:
Tariquidar dihydrochloride operates primarily through competitive inhibition of P-glycoprotein at the cellular membrane. By binding to this transporter, it stabilizes its conformation and prevents the active transport of various anticancer drugs out of cells. This mechanism allows for increased intracellular concentrations of these drugs, thereby enhancing their therapeutic efficacy against resistant cancer types.
Tariquidar dihydrochloride has significant applications in scientific research, particularly in studies focused on:
ATP-Binding Cassette (ABC) transporters constitute a critical defense mechanism in cellular physiology, functioning as energy-dependent efflux pumps that extrude xenobiotics and cytotoxic agents. In oncology, three transporters predominate in mediating multidrug resistance (MDR): P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters exhibit broad substrate specificity, encompassing major chemotherapeutic classes like anthracyclines, taxanes, and vinca alkaloids [3] [8]. Their overexpression in malignancies—particularly hematological cancers, colorectal carcinomas, and sarcomas—correlates with poor treatment response by reducing intracellular drug concentrations below therapeutic thresholds [5] [9]. The structural architecture of these proteins features transmembrane domains that form substrate-binding pockets and nucleotide-binding domains that hydrolyze ATP to fuel efflux. P-gp, for instance, contains 12 transmembrane helices and two ATP-binding domains that undergo conformational changes during its transport cycle [9]. This molecular machinery enables cancer cells to develop simultaneous resistance to structurally and mechanistically unrelated drugs, representing a fundamental barrier to successful chemotherapy.
Table 1: Key ABC Transporters in Oncology and Their Substrate Profiles
Transporter | Gene Symbol | Primary Substrates | Tissue Distribution | Clinical Cancer Relevance |
---|---|---|---|---|
P-glycoprotein | ABCB1 | Doxorubicin, Paclitaxel, Vincristine, Etoposide | Intestine, Liver, Kidney, Blood-Brain Barrier | AML, Breast Cancer, Sarcomas |
MRP1 | ABCC1 | Daunorubicin, Methotrexate, Vincristine, Etoposide | Lung, Testes, Bone Marrow | NSCLC, Neuroblastoma, Prostate Cancer |
BCRP | ABCG2 | Mitoxantrone, Topotecan, Imatinib, SN-38 | Placenta, Mammary Glands, Intestine | AML, Breast Cancer, Glioblastoma |
The pursuit of effective MDR reversal agents progressed through distinct pharmacological generations. First-generation inhibitors (e.g., verapamil, cyclosporine A) demonstrated P-gp inhibition in vitro but exhibited unacceptable toxicity and pharmacokinetic interactions at clinically effective doses. Second-generation agents (e.g., valspodar, biricodar) showed improved potency but inadvertently inhibited cytochrome P450 enzymes, altering the metabolism of co-administered chemotherapeutics [3] [10]. This limitation catalyzed the development of third-generation inhibitors characterized by high specificity, negligible CYP450 interactions, and nanomolar affinity for P-gp. Tariquidar dihydrochloride (XR9576) emerged as a benchmark compound within this class. Its design leveraged structure-activity relationship studies to optimize binding to P-gp without compromising pharmacokinetic stability. Tariquidar binds P-gp with a dissociation constant (Kd) of 5.1 nM, acting as a non-competitive inhibitor that blocks ATP hydrolysis and traps the transporter in a conformationally inactive state [6] [10]. Unlike earlier inhibitors, tariquidar maintains prolonged target engagement (>48 hours post-administration) without clinically relevant pharmacokinetic interactions with co-administered cytotoxics [10].
Tariquidar dihydrochloride represented a conceptual breakthrough in MDR research when it entered clinical evaluation in the early 2000s. Prior modulators were limited by transient inhibition windows and unpredictable drug interactions. Tariquidar's mechanism—characterized by high-affinity binding and sustained inhibition—enabled researchers to definitively test the "P-gp hypothesis" in clinical oncology [10]. Preclinical models demonstrated its exceptional efficacy; tariquidar restored sensitivity to paclitaxel, doxorubicin, and vincristine in resistant xenografts at doses as low as 2.5–4.0 mg/kg [6]. Crucially, it achieved complete reversal of resistance in highly refractory models like 2780AD ovarian carcinoma and H69/LX4 lung carcinoma xenografts without augmenting chemotherapy toxicity profiles [6] [10]. This robust preclinical evidence positioned tariquidar as the archetype for target-specific, pharmacokinetically refined MDR modulators. Its development catalyzed structural studies elucidating inhibitor binding sites within P-gp's transmembrane helices and informed the design of subsequent investigational agents [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: